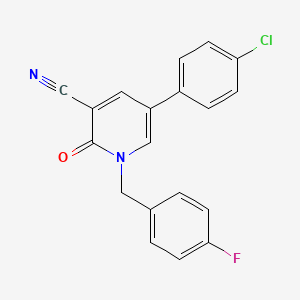
5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (5-CPF-2-OCN) is an organic compound with a wide range of potential scientific applications. It is a heterocyclic compound, meaning it is composed of at least two different elements, and is composed of a chlorophenyl ring, a fluorobenzyl ring, an oxo group, a dihydropyridine ring, and a carbonitrile group. It has been studied for its potential use in drug development, as well as for its potential therapeutic and biological activities.
Scientific Research Applications
5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its potential applications in drug development. It has been found to have potential therapeutic activities, including anti-inflammatory, antifungal, and antioxidant activities. It has also been examined for its potential to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), and for its potential to act as an inhibitor of the enzyme acetylcholinesterase. Furthermore, 5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as COX-2, acetylcholinesterase, and monoamine oxidase-A. It is also believed to act as an antioxidant, which means it may be able to reduce the damage caused by free radicals. Furthermore, it is believed to act as an anti-inflammatory agent, which means it may be able to reduce inflammation in the body.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its potential biochemical and physiological effects. It has been found to have potential anti-inflammatory, antifungal, and antioxidant activities. It has also been examined for its potential to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), and for its potential to act as an inhibitor of the enzyme acetylcholinesterase. Furthermore, 5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in laboratory experiments include its easy availability, low cost, and its potential to act as an inhibitor of certain enzymes. Additionally, it has potential therapeutic and biological activities, making it a useful compound for drug development. However, one of the main limitations of using 5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
Future research into 5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile should focus on further elucidating its mechanism of action and its potential therapeutic and biological activities. Additionally, further research should be conducted to examine its potential as an inhibitor of certain enzymes, such as COX-2 and acetylcholinesterase, and to explore its potential to act as an inhibitor of the enzyme monoamine oxidase-A. Furthermore, further research should be conducted to examine its potential as an antioxidant and to investigate its potential as an anti-inflammatory agent. Finally, further research should be conducted to explore its potential applications in drug development.
Synthesis Methods
5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is synthesized by a multi-step process involving the reaction of 4-chlorophenyl-1-fluorobenzyl bromide with 2-oxo-1,2-dihydropyridine in the presence of sodium carbonate and acetic acid. The reaction of 4-chlorophenyl-1-fluorobenzyl bromide with 2-oxo-1,2-dihydropyridine produces a pyridinium bromide intermediate, which is then reacted with sodium carbonate and acetic acid to form 5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-17-5-3-14(4-6-17)16-9-15(10-22)19(24)23(12-16)11-13-1-7-18(21)8-2-13/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJDYNFIKBWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-hydroxyphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2900185.png)
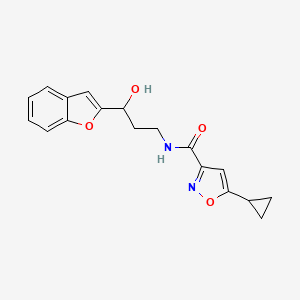
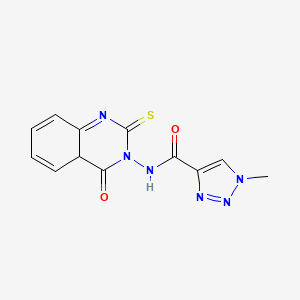



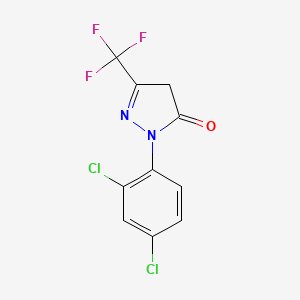
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2900192.png)

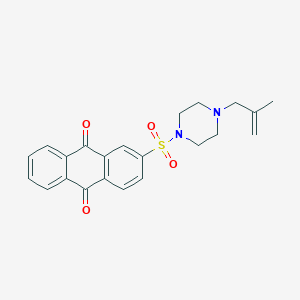


![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2900203.png)
![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)